![molecular formula C4H9NNaO2+ B095402 Sodium 2-(dimethylamino)acetate CAS No. 18319-88-5](/img/structure/B95402.png)
Sodium 2-(dimethylamino)acetate
Overview
Description
Sodium 2-(dimethylamino)acetate is a chemical compound that features a dimethylamino group attached to an acetate moiety. While the provided papers do not directly discuss Sodium 2-(dimethylamino)acetate, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of Sodium 2-(dimethylamino)acetate.
Synthesis Analysis
The synthesis of related compounds, such as N-(2-dimethylaminoethyl)acetohydroxamic acid, involves incorporating a dimethylamino group into the molecule to enhance its reactivity, particularly in catalyzing hydrolysis reactions . This suggests that the synthesis of Sodium 2-(dimethylamino)acetate could similarly involve strategic functionalization to improve its chemical properties for desired applications.
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino group is significant in determining their reactivity. For instance, the presence of this group in N-(2-dimethylaminoethyl)acetohydroxamic acid facilitates intramolecular general base catalysis, which is a key factor in its ability to catalyze ester hydrolysis . This implies that the molecular structure of Sodium 2-(dimethylamino)acetate would also be crucial in its reactivity and potential as a catalyst.
Chemical Reactions Analysis
The chemical reactions of compounds with dimethylamino groups can be quite diverse. For example, the compound mentioned in the first paper acts as a catalyst for the hydrolysis of p-nitrophenyl acetate, with the dimethylamino group playing a critical role in the reaction mechanism . Additionally, the cyclization of related compounds under phase-transfer conditions indicates that the dimethylamino group can influence the course of reactions leading to complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium 2-(dimethylamino)acetate can be inferred from the behavior of structurally similar compounds. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in the organism of warm-blooded animals suggests that the compound has specific interactions with biological tissues, which could be attributed to its physical and chemical characteristics . This information can be valuable in predicting the solubility, stability, and biological interactions of Sodium 2-(dimethylamino)acetate.
Scientific Research Applications
Microbial Responses to Sodium Acetate
Sodium acetate, similar in composition to sodium 2-(dimethylamino)acetate, has been studied for its effects on microbial organisms, specifically Saccharomyces cerevisiae (yeast). Research has shown that sodium acetate can act as both an inhibitor and a stressor, influencing various cellular pathways such as the high-osmolarity glycerol (HOG) pathway and the ubiquitin ligase Rsp5 pathway. Understanding these effects is crucial for improving industrial fermentation processes and yeast strain engineering, which could lead to enhanced production of bioethanol, biofuels, and valuable chemicals (Watcharawipas, Watanabe, & Takagi, 2018).
Applications in Energy Storage
Another area of application is in energy storage, where sodium acetate trihydrate (SAT) has been explored for its potential in thermal energy storage. SAT demonstrates high energy storage density and significant supercooling degree, making it an ideal material for flexible heat storage applications. This is particularly relevant for systems utilizing renewable energy sources, where SAT-based heat storages can significantly reduce storage size and enhance system operation flexibility (Wang et al., 2021).
Material Science and Coatings
In material science, carboxymethyl cellulose acetate butyrate (CMCAB), derived from carboxymethyl cellulose (CMC), a compound related to sodium 2-(dimethylamino)acetate, has gained attention for its applications in coatings and pharmaceutical research. CMCAB's properties, such as water dispersibility and solubility in organic solvents, make it an attractive candidate for producing consistent, defect-free coatings. It also has potential applications in pharmaceutical formulations, particularly in enhancing the dissolution of poorly soluble compounds and controlling the release rate of highly water-soluble compounds (El-Sakhawy et al., 2014).
Safety And Hazards
properties
IUPAC Name |
sodium;2-(dimethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBIYNLYDWLQE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018115 | |
Record name | Sodium N,N-dimethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(dimethylamino)acetate | |
CAS RN |
18319-88-5 | |
Record name | Sodium N,N-dimethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N,N-dimethylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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